Chamaejasmenin D

Descripción general

Descripción

Chamaejasmenin D is a biflavonoid compound isolated from the roots of Stellera chamaejasme, a plant known for its medicinal properties. This compound, along with other biflavonoids such as chamaejasmenin A, chamaejasmenin B, and isochamaejasmenin B, has demonstrated significant biological activities, including antimitotic and antifungal properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Chamaejasmenin D is typically isolated from the roots of Stellera chamaejasme through a series of extraction and purification processes. The roots are first dried and powdered, followed by extraction with ethanol. The ethanol extract is then subjected to bioactivity-directed fractionation using various chromatographic techniques, such as silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate and purify this compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through natural extraction from Stellera chamaejasme roots. advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future.

Análisis De Reacciones Químicas

Types of Reactions: Chamaejasmenin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield various reduced flavonoid derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Chamaejasmenin D is classified as a biflavonoid, which is a type of flavonoid that consists of two flavonoid units. The molecular formula and structural characteristics of this compound are crucial for understanding its interactions with biological systems.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has been shown to induce G0/G1 phase arrest in cancer cells, leading to apoptosis and DNA damage. The compound's mechanism involves the activation of the DNA damage marker γ-H2AX and modulation of apoptotic pathways, highlighting its potential as an anti-tumor agent .

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | IC50 (µmol/L) |

|---|---|

| A549 (Lung) | 1.08 |

| KHOS (Bone) | 3.07 |

| MCF-7 (Breast) | 5.00 |

| HeLa (Cervical) | 4.50 |

Antioxidant Activity

This compound has been evaluated for its antioxidant properties. Extracts from Stellera chamaejasme show strong antioxidant activity, which is beneficial in combating oxidative stress-related diseases. This activity is attributed to the presence of various flavonoids that scavenge free radicals and reduce oxidative damage .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, as evidenced by its ability to inhibit pro-inflammatory cytokines such as interleukin-6 (IL-6). Studies have shown that this compound can significantly reduce IL-6 production in macrophages stimulated by lipopolysaccharides, suggesting its potential use in treating chronic inflammatory conditions .

Cancer Therapy

Given its anticancer properties, this compound is being investigated as a potential therapeutic agent for various cancers. Its selective cytotoxicity towards cancer cells compared to normal cells suggests that it may be developed into a targeted cancer treatment with fewer side effects .

Natural Medicine

The traditional use of Stellera chamaejasme in folk medicine for treating ailments such as chronic tracheitis and tuberculosis underscores the importance of this compound in natural medicine. Its antioxidant and anti-inflammatory activities position it as a candidate for developing new herbal formulations aimed at treating inflammatory diseases .

Case Studies

Several studies have focused on the efficacy of this compound:

- Study on Lung Cancer : A study demonstrated that treatment with this compound resulted in significant apoptosis in A549 lung cancer cells, with an IC50 value indicating high potency against this cell line .

- Anti-inflammatory Study : Another study reported that this compound effectively reduced IL-6 levels by over 90% in macrophages, suggesting its potential application in managing inflammatory diseases .

Mecanismo De Acción

Chamaejasmenin D exerts its effects primarily through its interaction with cellular microtubules, inhibiting their polymerization and thus disrupting the mitotic spindle formation during cell division. This antimitotic activity leads to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells . Additionally, its antifungal activity is attributed to its ability to disrupt fungal cell membrane integrity and inhibit fungal growth.

Comparación Con Compuestos Similares

Chamaejasmenin D is part of a group of biflavonoids isolated from Stellera chamaejasme, including:

- Chamaejasmenin A

- Chamaejasmenin B

- Isochamaejasmenin B

- Neochamaejasmin A

- Sikokianin A

- Chamaejasmenin C

Compared to these similar compounds, this compound stands out due to its potent antimitotic and antifungal activities. While other biflavonoids in this group also exhibit biological activities, this compound’s unique structural features and higher potency make it a valuable compound for further research and potential therapeutic applications .

Actividad Biológica

Chamaejasmenin D is a biflavonoid compound derived from the plant Stellera chamaejasme, known for its diverse biological activities, particularly in the realms of antifungal and antitumor effects. This article explores the biological activity of this compound, summarizing key research findings, potential mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a biflavonoid, which consists of two flavonoid units linked together. The chemical structure contributes to its biological activities, particularly its ability to interact with cellular pathways involved in proliferation and apoptosis.

- Cell Cycle Arrest : Similar to other biflavonoids, this compound is believed to induce cell cycle arrest in cancer cells. This is often mediated through the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and downregulation of cyclins and CDKs .

- Apoptosis Induction : this compound may trigger apoptosis via intrinsic pathways, involving mitochondrial dysfunction and activation of caspases, particularly caspase-3. Studies have indicated that treatment with related biflavonoids leads to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic factors .

- DNA Damage Response : The compound has been associated with increased expression of DNA damage markers such as γ-H2AX, suggesting that it may enhance DNA damage in cancer cells, leading to cell death .

Antifungal Activity

This compound has also been recognized for its antifungal properties. It has demonstrated efficacy against various fungal strains, making it a compound of interest for developing antifungal therapies.

Efficacy Against Fungal Strains

- In vitro Studies : Research indicates that this compound exhibits significant antifungal activity against common pathogens such as Candida species. The compound's mechanism involves disrupting fungal cell wall integrity and inhibiting key metabolic pathways .

Data Table: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | IC50 (μmol/L) | Mechanism of Action |

|---|---|---|---|

| Antitumor | A549 (lung cancer) | 1.08 | Cell cycle arrest, apoptosis induction |

| Antifungal | Candida albicans | 5.0 | Disruption of cell wall integrity |

| Antitumor | KHOS (osteosarcoma) | 10.0 | DNA damage response |

Case Studies

Several studies have evaluated the biological effects of biflavonoids from Stellera chamaejasme, including this compound:

- Study on Cancer Cell Lines : In a study evaluating the effects of various biflavonoids on human cancer cell lines, this compound was shown to have a notable cytotoxic effect against A549 and KHOS cells, indicating its potential as an anticancer agent .

- Antifungal Efficacy : A comparative analysis highlighted that this compound exhibited superior antifungal activity compared to standard antifungal agents against several strains of Candida, suggesting its potential application in treating fungal infections .

Propiedades

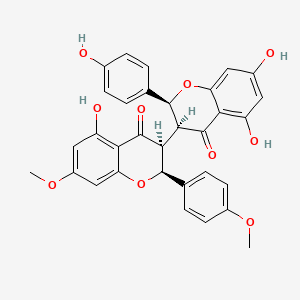

IUPAC Name |

(2S,3S)-5,7-dihydroxy-3-[(2S,3S)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26O10/c1-39-19-9-5-16(6-10-19)32-28(30(38)26-22(36)13-20(40-2)14-24(26)42-32)27-29(37)25-21(35)11-18(34)12-23(25)41-31(27)15-3-7-17(33)8-4-15/h3-14,27-28,31-36H,1-2H3/t27-,28-,31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPJOJFVZXWMSM-QWWQXMGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)OC)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)OC)O)[C@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of Chamaejasmenin D?

A1: Research indicates that this compound exhibits both antimitotic and antifungal activities []. This means it can interfere with cell division and inhibit the growth of fungi.

Q2: How potent is this compound compared to other similar compounds from the same plant?

A2: this compound shows a minimum inhibitory concentration (MIC) of 6.25 microg/ml against fungal growth. This potency is comparable to Chamaejasmenin A (MIC 6.25 microg/ml) and more potent than Chamaejasmenin C (MIC 3.12 microg/ml), both isolated from the same plant []. This suggests that structural differences among these biflavanones might influence their antifungal activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.